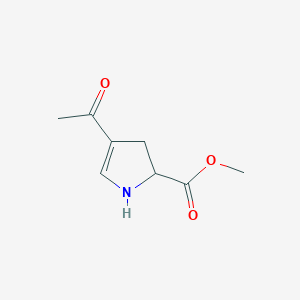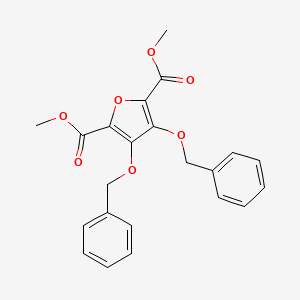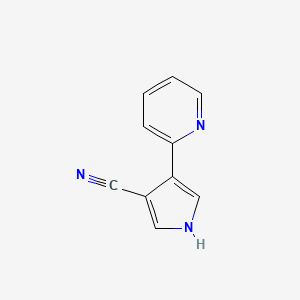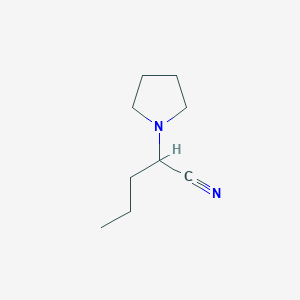
N-Butanoyl-4-methyl-1,3-oxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butanoyl-4-methyl-1,3-oxazole-5-carboxamide is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butanoyl-4-methyl-1,3-oxazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl bromopyruvate with urea in ethanol at reflux, followed by Boc-protection and saponification . Another method includes the use of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics under palladium-catalyzed direct (hetero)arylation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Análisis De Reacciones Químicas
Types of Reactions
N-Butanoyl-4-methyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce various functionalized oxazole compounds .
Aplicaciones Científicas De Investigación
N-Butanoyl-4-methyl-1,3-oxazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mecanismo De Acción
The mechanism of action of N-Butanoyl-4-methyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
N-Butanoyl-4-methyl-1,3-oxazole-5-carboxamide can be compared with other similar compounds, such as:
O-oxazole: Similar in structure but with different electronic properties and reactivity.
N-oxazole: Another isomer with distinct chemical behavior.
Hydroxyisoxazole: Contains an additional hydroxyl group, leading to different biological activities.
Propiedades
| 62539-95-1 | |
Fórmula molecular |
C9H12N2O3 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
N-butanoyl-4-methyl-1,3-oxazole-5-carboxamide |
InChI |
InChI=1S/C9H12N2O3/c1-3-4-7(12)11-9(13)8-6(2)10-5-14-8/h5H,3-4H2,1-2H3,(H,11,12,13) |
Clave InChI |
MTCDEFKVEPSWIH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC(=O)C1=C(N=CO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[5-(Hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]benzoic acid](/img/structure/B12893231.png)
![6-Amino-N-[5-(1-methylpyrrolidin-2-YL)pyridin-2-YL]hexanamide](/img/structure/B12893241.png)
![(S)-[1,3'-Bipyrrolidine]-2,2'-dione](/img/structure/B12893244.png)



![(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde](/img/structure/B12893277.png)
![2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12893284.png)
![5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12893290.png)

